Benzene-1,2,3-triol;pyrimidine
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Overview
Description
It is a white, water-soluble solid that is sensitive to oxygen, often appearing brownish due to oxidation . Pyrimidine, on the other hand, is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring . The combination of these two compounds, Benzene-1,2,3-triol;pyrimidine, offers unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-1,2,3-triol is typically produced by heating gallic acid to induce decarboxylation . Another method involves treating para-chlorophenoldisulfonic acid with potassium hydroxide . Pyrimidine derivatives can be synthesized through an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .
Industrial Production Methods: Industrial production of Benzene-1,2,3-triol involves the decarboxylation of gallic acid, which is obtained from tannin . Pyrimidine derivatives are produced using various synthetic methods, including the use of green solvents and catalysts to ensure eco-friendly production .
Chemical Reactions Analysis
Types of Reactions: Benzene-1,2,3-triol undergoes several types of reactions, including oxidation, reduction, and substitution. In alkaline solutions, it deprotonates and absorbs oxygen from the air, turning brown . Pyrimidine derivatives participate in various chemical reactions, including Suzuki–Miyaura coupling, which involves the formation of carbon–carbon bonds under mild and functional group-tolerant conditions .
Common Reagents and Conditions: Common reagents for the reactions involving Benzene-1,2,3-triol include potassium hydroxide and sodium hypochlorite . For pyrimidine derivatives, reagents such as boron compounds are used in Suzuki–Miyaura coupling .
Major Products Formed: The major products formed from the reactions of Benzene-1,2,3-triol include its oxidized forms and various substituted derivatives . Pyrimidine derivatives can form a wide range of products, including those with significant biological activities .
Scientific Research Applications
Benzene-1,2,3-triol has been used in various scientific research applications, including its use as an antioxidant, antiseptic, and in photography as a developing agent . Pyrimidine derivatives have a broad range of applications in chemistry, biology, medicine, and industry. They exhibit pharmacological effects such as antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities . Additionally, they are used in the synthesis of polymers and heterostructure devices .
Mechanism of Action
The mechanism of action of Benzene-1,2,3-triol involves its ability to undergo oxidation and reduction reactions, which contribute to its antioxidant properties . Pyrimidine derivatives exert their effects through various molecular targets and pathways, including the inhibition of inflammatory mediators and the modulation of DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Benzene-1,2,3-triol include other benzenetriols such as hydroquinone and catechol . Pyrimidine derivatives can be compared to other nitrogen-containing heterocycles like pyridine and pyrrole .
Uniqueness: Benzene-1,2,3-triol is unique due to its three hydroxyl groups, which confer distinct chemical properties and reactivity . Pyrimidine derivatives are unique because of their nitrogen atoms at positions 1 and 3, which contribute to their diverse biological activities and applications .
Properties
CAS No. |
874009-91-3 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
benzene-1,2,3-triol;pyrimidine |
InChI |
InChI=1S/C6H6O3.C4H4N2/c7-4-2-1-3-5(8)6(4)9;1-2-5-4-6-3-1/h1-3,7-9H;1-4H |
InChI Key |
NRUPMKZAXSWRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)O.C1=CN=CN=C1 |
Origin of Product |
United States |
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